molecular formula C7H8Cl2F3N3 B2747124 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride CAS No. 1989672-37-8

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride

Cat. No. B2747124
M. Wt: 262.06
InChI Key: VJBYWRJGVPVEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H8Cl2F3N3 and a molecular weight of 262.06. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride, is a topic of active research . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

The trifluoromethyl group in pyridine derivatives has attracted significant interest due to its potential in synthesizing pesticides and other agrochemicals. Studies have reviewed normal processes for synthesizing such compounds, highlighting their application in the agrochemical industry. The preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids through various methodologies, including deoxygenative fluorination and displacement reactions, showcases the versatility of these compounds in synthetic chemistry (Lu Xin-xin, 2006); (F. Cottet et al., 2003).

Advancements in Fluorination Techniques

Innovative fluorination techniques have been developed to introduce fluorine atoms into organic compounds, including pyrroles, showcasing the potential of trifluoromethyl groups in enhancing the properties of organic molecules. Such advancements are crucial for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science (Benjamin Troegel & T. Lindel, 2012).

Luminescence Induction

Trifluoromethyl-substituted compounds have been explored for their ability to induce luminescence, an important property for materials used in optical applications. The synthesis of boratriazines from N-imidoylamidines, including compounds related to 3-(trifluoromethyl)pyridine-2-carboximidamide, demonstrates the potential of these materials in creating luminescent properties (M. Yousaf et al., 2017).

Crystal Structure Analysis

Crystal structure analyses of trifluoromethyl-substituted pyridine derivatives have provided insights into the hydrogen-bonding interactions and three-dimensional packing of these molecules, which is essential for understanding their reactivity and properties in various applications (N. Ye & J. Tanski, 2020).

Functionalization and Application

The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines have been studied, demonstrating the diverse chemical reactivity and potential applications of these compounds in organic synthesis. Such studies underscore the importance of trifluoromethyl groups in designing compounds with specific chemical functionalities (M. Schlosser & Marc Marull, 2003).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYWRJGVPVEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride

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